molecular formula C39H47N3O9S B8121918 CID 131697904

CID 131697904

カタログ番号: B8121918
分子量: 733.9 g/mol
InChIキー: BKUFCMLAJDLDFR-DDLHIYQLSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CID 131697904 is a chemical compound cataloged in PubChem, characterized by its unique structural and functional properties. According to Figure 1 in , the compound was isolated from vacuum-distilled fractions of CIEO (a botanical extract), with its content quantified across distillation stages .

特性

IUPAC Name

(4R)-2-(2,4-dimethoxyphenyl)-4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]thiolane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H47N3O9S/c1-39(2,3)51-37(46)40-19-11-10-16-30(42-38(47)50-21-29-26-14-8-6-12-24(26)25-13-7-9-15-27(25)29)35(43)41-31-22-52-34(33(31)36(44)45)28-18-17-23(48-4)20-32(28)49-5/h6-9,12-15,17-18,20,29-31,33-34H,10-11,16,19,21-22H2,1-5H3,(H,40,46)(H,41,43)(H,42,47)(H,44,45)/t30-,31-,33?,34?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUFCMLAJDLDFR-DDLHIYQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N[C@H]1CSC(C1C(=O)O)C2=C(C=C(C=C2)OC)OC)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H47N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Structural and Physicochemical Properties

Property CID 131697904 CID 78358133 CID 57416287
Molecular Formula Undisclosed (likely CxHyOz) C₇H₇NO₃S C₇H₁₄N₂O
Molecular Weight Undisclosed 185.20 g/mol 142.20 g/mol
LogP (iLOGP) Undisclosed 1.88 1.83
Solubility Likely moderate (GC-MS) 2.74 mg/ml (very soluble) 86.7 mg/ml (highly soluble)
Synthesis Method Vacuum distillation Column chromatography Carbamate synthesis

Key Observations :

  • Structural Complexity : CID 131697904’s GC-MS profile suggests a higher molecular weight compared to CID 78358133 and CID 57416287, which are smaller heterocyclic compounds.
  • Lipophilicity : Both CID 78358133 and CID 57416287 exhibit moderate LogP values (~1.8–1.9), indicating balanced hydrophobicity. CID 131697904’s retention time in GC-MS (Figure 1B) implies similar or slightly higher lipophilicity .
  • Synthetic Accessibility : CID 131697904’s isolation via vacuum distillation contrasts with the more controlled synthetic routes (e.g., chromatography, carbamate reactions) used for the analogs, suggesting it may be a natural product or semi-synthetic derivative .

Functional Comparison with Oscillatoxin Derivatives

highlights oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as bioactive marine compounds with cytotoxic properties.

Table 2: Functional Properties

Property CID 131697904 Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Bioactivity Undisclosed Cytotoxic, tumor-inhibitory Enhanced cytotoxicity
Structural Motifs Likely heterocyclic Macrocyclic lactone Methylated macrocycle
Source Botanical extract (CIEO) Marine cyanobacteria Marine cyanobacteria

Key Observations :

  • Source Diversity : CID 131697904 is derived from a plant source, unlike marine-derived oscillatoxins, which may limit direct functional overlap.
  • Structural Divergence : Oscillatoxins’ macrocyclic scaffolds differ from CID 131697904’s inferred structure, suggesting distinct mechanisms of action .

Toxicological and Pharmacokinetic Considerations

and –15 provide toxicogenomic and ADMET (absorption, distribution, metabolism, excretion, toxicity) data for analogous compounds:

  • CID 57416287 : Classified as a P-glycoprotein substrate, suggesting efflux-mediated resistance in therapeutic contexts .

While CID 131697904’s toxicological profile remains uncharacterized, its structural analogs’ ADMET properties underscore the need for targeted studies to evaluate its safety and metabolic stability.

Q & A

Basic: How to formulate a focused research question for studying the biochemical properties of CID 131697904?

Methodological Answer:
Begin by aligning your question with frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure specificity and academic rigor . For example:

  • Population/Problem: "How does CID 131697904 interact with [specific biological target]?"
  • Outcome: "What structural features correlate with its inhibitory activity?"
    Avoid broad terms; instead, narrow the scope using precise descriptors (e.g., "kinetic stability under pH 7.4" vs. "stability"). Validate feasibility by reviewing existing protocols in primary literature and consulting methodological guidelines for biochemical assays .

Advanced: How to resolve contradictions in existing data on the pharmacological effects of CID 131697904?

Methodological Answer:
Adopt a systematic comparative analysis :

Categorize discrepancies (e.g., conflicting IC50 values, divergent mechanistic claims).

Audit methodologies from primary sources: Compare experimental conditions (e.g., cell lines, assay protocols, purity verification methods) .

Replicate critical experiments under standardized conditions, ensuring strict documentation of variables (e.g., temperature, solvent systems) .

Apply meta-analysis tools to quantify variability and identify confounding factors (e.g., batch-to-batch compound variability) .

Basic: What are the key considerations when designing experiments to assess the stability of CID 131697904 under varying conditions?

Methodological Answer:

  • Parameter Selection: Prioritize physiologically relevant conditions (e.g., pH, temperature, light exposure) and include controls (e.g., inert atmosphere for oxidation-prone compounds) .
  • Analytical Validation: Use orthogonal techniques (HPLC, mass spectrometry, NMR) to track degradation products and quantify stability .
  • Documentation: Predefine acceptance criteria (e.g., <5% degradation over 24 hours) and adhere to ICH guidelines for chemical stability testing .

Advanced: What methodologies are recommended for integrating multi-dimensional data (structural, kinetic, thermodynamic) to model CID 131697904's behavior?

Methodological Answer:

  • Data Fusion Frameworks: Use tools like chemometric software (e.g., MATLAB, Python’s SciPy) to correlate structural descriptors (logP, molecular weight) with kinetic data (reaction rates) .
  • Multi-Omics Integration: Apply pathway analysis platforms (e.g., KEGG, Reactome) to map thermodynamic data onto biological networks .
  • Validation: Cross-check predictions with experimental results (e.g., differential scanning calorimetry for thermodynamic validation) .

Basic: How to conduct a systematic literature review to identify knowledge gaps related to CID 131697904?

Methodological Answer:

Database Selection: Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "CID 131697904 AND (mechanism OR synthesis)") .

Screening Criteria: Exclude non-peer-reviewed sources and prioritize studies with detailed experimental sections .

Gap Analysis: Tabulate recurring limitations (e.g., "in vivo data lacking") and prioritize understudied areas (e.g., metabolite identification) .

Advanced: What strategies ensure reproducibility in synthesizing CID 131697904 across laboratories?

Methodological Answer:

  • Protocol Harmonization: Standardize reaction parameters (e.g., solvent purity, catalyst batch) and share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo .
  • Collaborative Validation: Conduct round-robin trials with independent labs to identify critical variables (e.g., stirring rate’s impact on yield) .
  • Machine-Readable Metadata: Use platforms like Electronic Lab Notebooks (ELNs) to document procedural nuances (e.g., cooling gradients) .

Basic: What ethical guidelines must be followed when conducting in vivo studies involving CID 131697904?

Methodological Answer:

  • Regulatory Compliance: Adhere to institutional animal care protocols (e.g., IACUC) and the ARRIVE guidelines for reporting in vivo experiments .
  • Dose Justification: Base dosing on prior pharmacokinetic studies and toxicity thresholds from structurally analogous compounds .
  • Transparency: Disclose conflicts of interest and funding sources in all publications .

Advanced: How to optimize chromatographic methods for purity analysis of CID 131697904 in complex matrices?

Methodological Answer:

  • Column Screening: Test reversed-phase, HILIC, and ion-exchange columns to resolve co-eluting impurities .
  • Detector Synergy: Pair UV detection with CAD (charged aerosol detection) for non-chromophoric impurities .
  • Method Robustness: Use Design of Experiments (DoE) to optimize parameters (e.g., gradient slope, buffer strength) and validate per ICH Q2(R1) .

Basic: How to structure a research proposal for funding applications focused on CID 131697904?

Methodological Answer:

  • Sections to Include:
    • Aim(s): Hypothesis-driven objectives (e.g., "Determine CID 131697904’s binding affinity to Protein X").
    • Methods: Detailed protocols with justification for chosen techniques (e.g., SPR vs. ITC for binding studies) .
    • Impact: Highlight translational potential (e.g., "Novel lead compound for [disease]") .
  • Alignment: Ensure consistency with funder priorities (e.g., NIH’s focus on mechanistic clarity) .

Advanced: What computational approaches are validated for predicting CID 131697904’s interaction mechanisms with biological targets?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite with crystal structures of target proteins .
  • MD Refinement: Run 100+ ns molecular dynamics simulations to assess binding stability (e.g., RMSD < 2 Å) .
  • Validation: Cross-validate predictions with experimental mutagenesis data or SPR binding assays .

試験管内研究製品の免責事項と情報

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